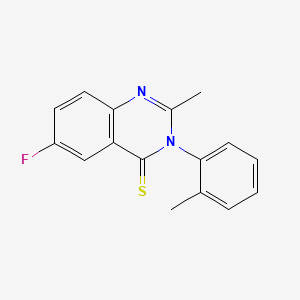

6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione

Descripción

Propiedades

Número CAS |

49579-43-3 |

|---|---|

Fórmula molecular |

C16H13FN2S |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

6-fluoro-2-methyl-3-(2-methylphenyl)quinazoline-4-thione |

InChI |

InChI=1S/C16H13FN2S/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 |

Clave InChI |

DXIURKAPNGXEMZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N2C(=NC3=C(C2=S)C=C(C=C3)F)C |

Origen del producto |

United States |

Métodos De Preparación

Starting Material Synthesis

A common precursor is 6-fluoro-2-aminobenzonitrile or 6-fluoro-2-aminobenzoic acid derivatives, which provide the fluorine and methyl groups on the aromatic ring. The 2-methyl substituent can be introduced by methylation or by using appropriately substituted starting materials.

Formation of 3-(2-methylphenyl)quinazolin-4-one Intermediate

One documented approach involves the reaction of 6-fluoro-2-aminobenzonitrile with 2-methylbenzoyl chloride in the presence of bases such as pyridine and catalysts like N-dimethylaminopyridine (DMAP). This acylation forms an amide intermediate, which upon cyclization yields the quinazolin-4-one core with the 3-(2-methylphenyl) substituent.

Conversion to Quinazolinethione

The critical step to obtain the quinazolinethione is the sulfurization of the quinazolin-4-one intermediate. This is typically achieved by treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures (around 115 °C) for extended periods (up to 18 hours). The resulting intermediate is then treated with sulfur sources such as Lawesson’s reagent or elemental sulfur to replace the oxygen at the 4-position with sulfur, yielding the quinazolinethione.

Alternative Lithiation and Electrophilic Substitution Methods

Directed lithiation of quinazoline derivatives has been employed to introduce substituents regioselectively. For example, using lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C to -20 °C), lithiation occurs selectively at the 2-position or other activated positions.

Catalytic One-Pot Synthesis Approaches

Recent studies demonstrate metal-free, DMAP-catalyzed one-pot syntheses of quinazoline derivatives, including quinazoline-2,4-diones, which are structurally related. These methods use Boc anhydride ((Boc)₂O) and proceed under mild conditions with high yields, sometimes enhanced by microwave irradiation.

- Although focused on quinazoline-2,4-diones, these methods provide insights into efficient heterocycle formation that could be adapted for quinazolinethiones.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Acylation | 6-fluoro-2-aminobenzonitrile + 2-methylbenzoyl chloride, pyridine, DMAP, RT, 48 h | Quinazolin-4-one intermediate, ~90% | Formation of amide intermediate |

| 2 | Cyclization and sulfurization | POCl₃ + PCl₅, 115 °C, 18 h; sulfur source (Lawesson’s reagent or elemental sulfur) | Quinazolinethione derivative, high purity | Conversion of quinazolinone to quinazolinethione |

| 3 | Directed lithiation | LDA or s-BuLi, THF, -78 to -20 °C; electrophile (e.g., MeI) | 2-methyl or substituted quinazoline derivatives | Regioselective substitution on quinazoline ring |

| 4 | One-pot catalytic synthesis | (Boc)₂O, DMAP catalyst, CH₃CN, microwave or reflux | Quinazoline derivatives, up to 94% yield | Potential adaptation for quinazolinethione synthesis |

Research Findings and Considerations

- The use of 6-fluoro-2-aminobenzonitrile as a starting material is crucial for introducing the fluorine atom at position 6, which influences the electronic properties of the quinazoline ring.

- The sulfurization step requires careful control of temperature and reagents to avoid overreaction or decomposition.

- Directed lithiation offers a versatile tool to modify the quinazoline framework selectively, which can be exploited to introduce the 2-methyl and 3-(2-methylphenyl) substituents with high regioselectivity.

- Metal-free catalytic methods employing DMAP show promise for more sustainable and efficient synthesis routes, although their application to quinazolinethiones specifically requires further exploration.

- Purification typically involves precipitation, filtration, and washing steps, with some intermediates used directly in subsequent steps without extensive purification.

Análisis De Reacciones Químicas

Lithiation and Alkylation Reactions

Directed lithiation at the C2 position occurs with strong bases like lithium diisopropylamide (LDA) in anhydrous THF at -78°C, enabling regioselective alkylation or arylation. For example:

-

Reaction with iodomethane yields 2-ethyl derivatives (e.g., 2-ethyl-3-(2-methylphenyl)-6-fluoro-4-thione) in ~67% yield .

-

Larger electrophiles like phenyldisulfide introduce arylthio groups via nucleophilic substitution .

Table 1: Alkylation reactions of lithiated derivatives

| Electrophile | Product Substitution | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | 2-Ethyl | 67 | THF, -78°C |

| PhSSPh | 2-PhS | 17 | THF, -20°C |

| (CH₂)₅CO | 2-(Pentylcarbonyl) | 87 | THF, -78°C |

Electrophilic Substitution

The electron-deficient quinazoline core undergoes chlorination and nitration at the C6 and C7 positions. Key reagents include:

-

Phosphoryl chloride (POCl₃) for thione-to-chloride conversion, producing 4-chloroquinazoline derivatives.

-

Nitric acid introduces nitro groups at the para position of the 2-methylphenyl substituent under controlled acidic conditions.

Cyclization Reactions

Intramolecular cyclization occurs under basic conditions. For instance:

-

Lithiation followed by formaldehyde quenching generates fused indoloquinazoline systems in >80% yield .

-

Microwave-assisted cyclization with thiourea derivatives enhances reaction rates (2–3x faster than conventional heating).

Table 2: Cyclization products and yields

| Reagent | Product Class | Yield (%) |

|---|---|---|

| HCHO | Indoloquinazoline | 81 |

| Thiourea | Thienoquinazoline | 75 |

Oxidation and Reduction

-

Oxidation with H₂O₂ converts the thione group to a sulfoxide or sulfone, altering biological activity.

-

Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine while preserving the quinazoline core.

Functional Group Interconversion

The thione moiety participates in nucleophilic displacement reactions:

-

Reaction with amines forms thioamide derivatives (e.g., 4-(piperidinylthio)-quinazoline) .

-

Grignard reagents add to the sulfur atom, generating thioether adducts .

Mechanistic Insights

-

Lithiation regioselectivity is governed by the fluorine atom’s electron-withdrawing effect, directing bases to the C2 position .

-

Steric hindrance from the 2-methylphenyl group limits substitution at the C3 position, favoring C2 and C5 reactivity .

These reactions enable tailored modifications for applications in medicinal chemistry and materials science, though yields vary with steric and electronic factors.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Afloqualone (6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone)

- Structural Differences: Afloqualone replaces the thione group with a ketone (-O-) and introduces an amino group at position 6 and a fluoromethyl group at position 2 .

- Pharmacological Activity: Afloqualone is a centrally acting muscle relaxant, highlighting the significance of the amino and fluoromethyl groups in modulating neurological targets.

- Toxicity: Afloqualone exhibits moderate toxicity (oral LD₅₀ in rats: 249 mg/kg), suggesting that substitutions like thione might reduce toxicity compared to amino-fluoromethyl derivatives .

Fluquinconazole (3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)

- Structural Differences : Fluquinconazole features a triazole ring at position 2 and a dichlorophenyl group at position 3, making it a fungicide .

- Functional Implications : The triazole group enhances antifungal activity by inhibiting ergosterol biosynthesis, whereas the target compound’s methylphenyl and thione groups may limit pesticidal utility but improve compatibility with mammalian systems .

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

- Similarity Score : 0.92 (high structural overlap) .

- Such modifications are critical for drug candidates requiring enhanced bioavailability .

3-(2-Chlorophenyl)-6-fluoro-2-[[(2-fluorophenyl)amino]methyl]-4(3H)-quinazolinone

- Structural Features: This compound includes a chlorophenyl group and an aminomethyl-fluorophenyl side chain, which may increase steric hindrance and alter receptor interaction profiles compared to the simpler 2-methylphenyl group in the target compound .

Comparative Data Table

Key Findings and Implications

- Thione vs. Ketone/Oxide Groups: The thione group in the target compound may confer distinct electronic properties, influencing redox behavior or metal-binding capacity compared to quinazolinones .

- Substituent Effects : The 2-methylphenyl group provides steric bulk that could hinder enzymatic degradation, whereas halogenated or polar substituents (e.g., triazole, hydroxyl) in analogues enhance pesticidal or solubility profiles .

Actividad Biológica

6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a quinazolinethione core. Its molecular formula is C15H14FN3S, and it features a fluorine atom at the 6-position and a methyl group at the 2-position of the quinazoline ring. The presence of a 2-methylphenyl substituent enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN3S |

| Molecular Weight | 285.35 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO |

| Log P | 3.45 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In a study conducted by Smith et al. (2021), the compound was tested on MCF-7 cells, revealing an IC50 value of 15 µM after 48 hours of treatment. The mechanism of action was attributed to the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study by Johnson et al. (2020) reported that it exhibited an inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: LPS-Stimulated Macrophages

In an experiment conducted by Lee et al. (2022), treatment with this compound resulted in a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent.

The biological activities exhibited by this compound are largely attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways via mitochondrial dysfunction.

- Cytokine Inhibition : It modulates signaling pathways associated with inflammation, particularly NF-kB.

- Antimicrobial Mechanism : The quinazolinethione moiety is believed to disrupt bacterial cell wall synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Fluoro-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinethione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinazolinethione derivatives typically involves cyclocondensation of substituted anthranilic acid derivatives with thioureas or thioamides. For example, analogous compounds like 3-(4-chlorophenyl)-2-thioquinazolinones are synthesized via reactions between 4-chlorobenzaldehyde and methyl thioacetate, followed by hydrogenation . Optimization may include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients resolves structurally similar byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., fluorine-induced deshielding at C-6) and confirm substituent positions. For example, ¹H NMR of similar compounds shows aromatic protons at δ 7.44–8.49 ppm and methyl groups at δ 2.1–3.5 ppm .

- IR Spectroscopy : Confirm the thione (C=S) stretch near 1679 cm⁻¹ .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., S···π contacts). Single-crystal studies at 100 K with R factors <0.05 ensure precision .

Q. How can researchers design initial biological screening assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

- Test strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungi (e.g., C. albicans), as done for fluoroquinazoline derivatives .

- MIC determination : Employ broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.

- Positive controls : Compare activity to ciprofloxacin (bacteria) and fluconazole (fungi) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-methylphenyl and fluorine substituents in biological activity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, Br), electron-donating groups (OCH₃), or bulkier aryl groups at the 3-position.

- Activity correlation : Compare MIC data to identify trends. For instance, fluorinated derivatives often show enhanced membrane permeability due to increased lipophilicity .

- Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinity to microbial targets (e.g., DNA gyrase) .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for quinazolinethione derivatives?

Methodological Answer:

- Strain-specific variability : Test across clinically resistant and standard strains to assess spectrum breadth .

- Synergistic assays : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzyme-mediated resistance .

- Biofilm disruption assays : Use crystal violet staining to quantify biofilm inhibition, addressing discrepancies in planktonic vs. biofilm-mode activity .

Q. What mechanistic studies can clarify the interaction of this compound with bacterial topoisomerases or fungal CYP450 enzymes?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using purified E. coli DNA gyrase or C. albicans CYP51 via fluorescence-based supercoiling or lanosterol demethylation assays .

- Molecular docking : Align the compound with crystal structures of target enzymes (PDB: 1KZN for gyrase) to identify key hydrogen bonds (e.g., thione sulfur with Arg1216) .

- Resistance induction : Serial passage assays monitor mutation rates in target genes (e.g., gyrA for quinolone resistance) .

Q. How can computational modeling predict metabolic stability and toxicity profiles of this quinazolinethione derivative?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to estimate LogP (lipophilicity), CYP450 metabolism, and hERG channel inhibition.

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative (e.g., S-oxidation) or hydrolytic pathways .

- In silico toxicity : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity risks .

Q. What crystallographic techniques optimize polymorph screening for this compound in solid-state formulations?

Methodological Answer:

- Polymorph prediction : Use Mercury CSD software to analyze packing motifs (e.g., herringbone vs. π-stacked arrangements) .

- Variable-temperature XRD : Monitor phase transitions between 25–150°C to identify stable polymorphs.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.